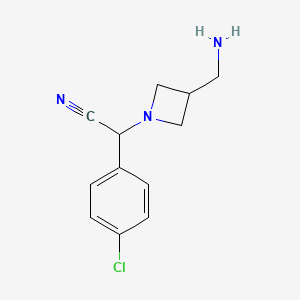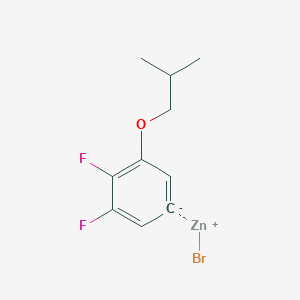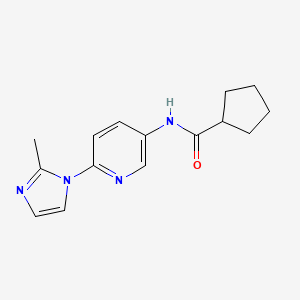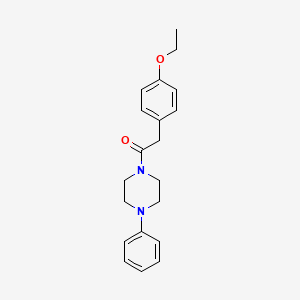![molecular formula C18H15NO3 B14879920 2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate](/img/structure/B14879920.png)
2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate is an organic compound that belongs to the class of acrylates. This compound is characterized by the presence of a cyanophenyl group attached to a phenoxyethyl acrylate moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate typically involves the reaction of 4-(4-cyanophenyl)phenol with 2-chloroethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is usually subjected to purification techniques such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates.
Applications De Recherche Scientifique
2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of adhesives, coatings, and resins
Mécanisme D'action
The mechanism of action of 2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate involves its interaction with specific molecular targets. The acrylate moiety can undergo polymerization reactions, forming cross-linked networks that are useful in various applications. The cyanophenyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-phenoxyethyl acrylate
- 4-cyanophenyl acrylate
- Phenoxyethyl methacrylate
Uniqueness
2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate is unique due to the presence of both the cyanophenyl and phenoxyethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for specialized applications in polymer chemistry and materials science .
Propriétés
Formule moléculaire |
C18H15NO3 |
|---|---|
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H15NO3/c1-2-18(20)22-12-11-21-17-9-7-16(8-10-17)15-5-3-14(13-19)4-6-15/h2-10H,1,11-12H2 |
Clé InChI |
OIWDCQBUVPYYJU-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Numéros CAS associés |
80122-95-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


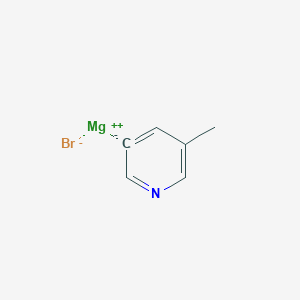
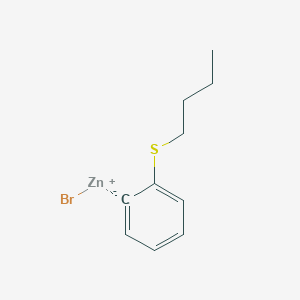
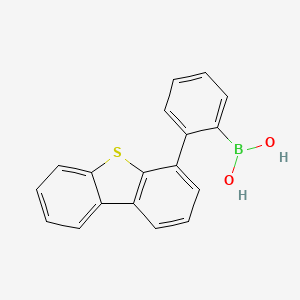
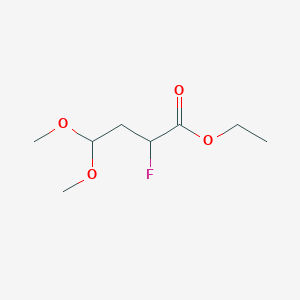
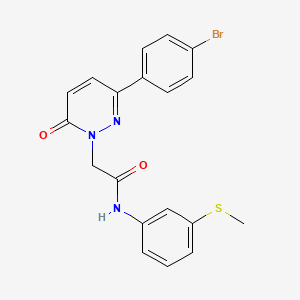
![(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B14879868.png)
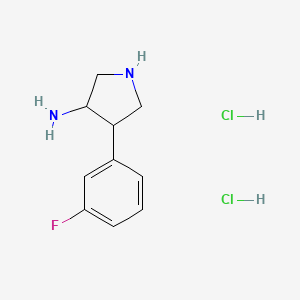
![Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14879880.png)
![2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14879889.png)
